molecular formula C25H27N7OS B4372056 N~5~-{3,5-DIMETHYL-1-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

N~5~-{3,5-DIMETHYL-1-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4372056
M. Wt: 473.6 g/mol
InChI Key: LNYPEWCLUQWRBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~5~-{3,5-DIMETHYL-1-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex organic compound belonging to the pyrazole family. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . This compound is characterized by its unique structure, which includes multiple pyrazole rings and a thieno[2,3-c]pyrazole moiety.

Preparation Methods

The synthesis of N5-{3,5-DIMETHYL-1-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE typically involves multi-step reactions. One common method includes the cyclocondensation of hydrazine with carbonyl compounds to form pyrazole intermediates . These intermediates are then further reacted with various reagents to introduce the thieno[2,3-c]pyrazole moiety and other substituents. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

N~5~-{3,5-DIMETHYL-1-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in antileishmanial and antimalarial activities, it may inhibit key enzymes or disrupt cellular processes essential for the survival of the pathogens . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Compared to other pyrazole derivatives, N5-{3,5-DIMETHYL-1-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is unique due to its multi-ring structure and the presence of the thieno[2,3-c]pyrazole moiety. Similar compounds include:

Properties

IUPAC Name

N-[3,5-dimethyl-1-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrazol-4-yl]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7OS/c1-14-20-12-22(34-25(20)32(29-14)19-10-8-7-9-11-19)24(33)26-23-16(3)28-31(18(23)5)13-21-15(2)27-30(6)17(21)4/h7-12H,13H2,1-6H3,(H,26,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYPEWCLUQWRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CN2C(=C(C(=N2)C)NC(=O)C3=CC4=C(S3)N(N=C4C)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~5~-{3,5-DIMETHYL-1-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~5~-{3,5-DIMETHYL-1-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~5~-{3,5-DIMETHYL-1-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~5~-{3,5-DIMETHYL-1-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~5~-{3,5-DIMETHYL-1-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~5~-{3,5-DIMETHYL-1-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

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